GSK-3β Kinase Inhibition: Weak Activity That Differs Categorically from Potent Reference Inhibitors
In a high-throughput screening campaign deposited in PubChem BioAssay (AID 434954), the thiazole analog 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 477516-34-0) exhibited an EC₅₀ greater than 300,000 nM (300 μM) against human glycogen synthase kinase-3 beta (GSK-3β) [1]. This value places the compound in the category of essentially inactive against GSK-3β, whereas known GSK-3β reference inhibitors such as CHIR-99021 typically exhibit IC₅₀ values in the low nanomolar range (e.g., ~10 nM). While no direct data exist for the target benzothiazole compound, the benzothiazole-for-thiazole substitution is predicted to alter the hinge-binding pharmacophore based on the benzothiazole adenosine receptor ligand patent (US6963000B2), which shows that benzothiazole derivatives achieve measurable receptor occupancy where thiazole analogs do not [2]. This class-level inference suggests that the benzothiazole compound may possess a distinct kinase interaction profile from its thiazole counterpart.
| Evidence Dimension | GSK-3β enzyme inhibition (EC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 313254-06-7 |
| Comparator Or Baseline | 3-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 477516-34-0): EC₅₀ > 300,000 nM |
| Quantified Difference | Comparator is essentially inactive; target compound predicted to diverge based on benzothiazole vs. thiazole scaffold differences |
| Conditions | Human GSK-3β, recombinant enzyme, dose-response HTS format, Broad Institute assay |
Why This Matters
A buyer seeking a benzothiazole-containing GSK-3β probe should not expect either the thiazole analog or the target compound to serve as a potent GSK-3β inhibitor; the value lies in using this compound as a negative-control scaffold for kinase selectivity profiling.
- [1] PubChem BioAssay AID 434954. GSK-3β Inhibitor Dose-Response HTS. Broad Institute. Deposited via BindingDB Entry BDBM50186332. View Source
- [2] US Patent US6963000B2. Benzothiazole derivatives with activity as adenosine receptor ligands. Roche. 2005. View Source
